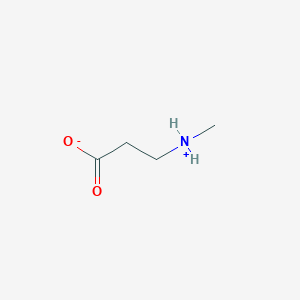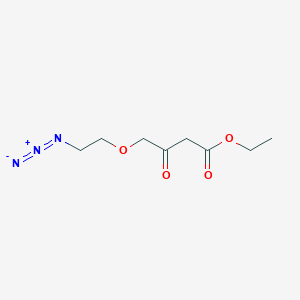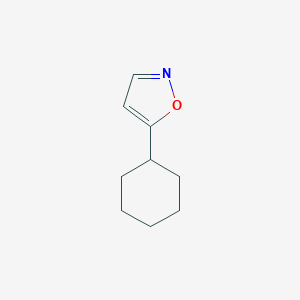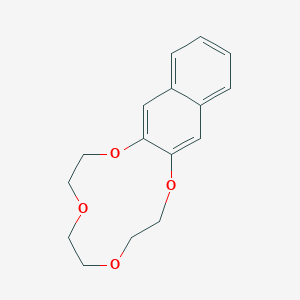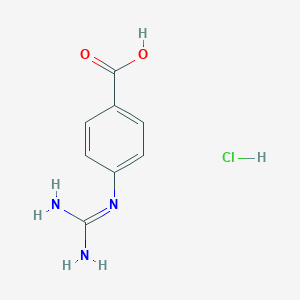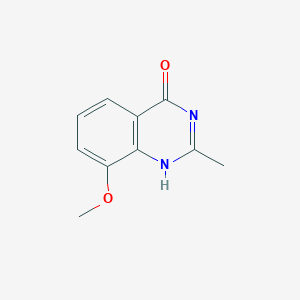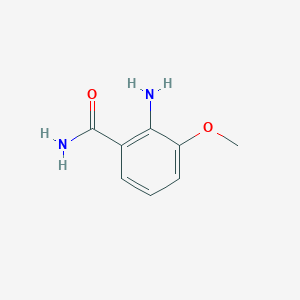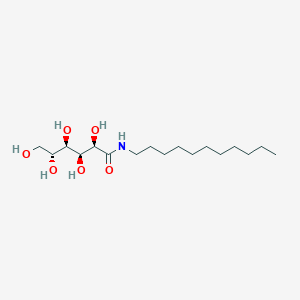
N-n-Undecylgluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-n-Undecylgluconamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a derivative of gluconic acid and is commonly used as a surfactant and emulsifier.
Mécanisme D'action
The mechanism of action of N-n-Undecylgluconamide is not fully understood. However, it is believed to exert its antimicrobial properties by disrupting the cell wall of microorganisms and inhibiting their growth.
Effets Biochimiques Et Physiologiques
N-n-Undecylgluconamide has been found to have low toxicity and is considered safe for use in various applications. It has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal studies. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-n-Undecylgluconamide in lab experiments is its low toxicity, which makes it safe for use in various applications. However, one limitation is its limited solubility in water, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-n-Undecylgluconamide. One direction is to further investigate its antimicrobial properties and potential use as a biopesticide. Another direction is to study its potential applications in drug delivery systems. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
N-n-Undecylgluconamide can be synthesized by reacting gluconic acid with undecylenic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction occurs through an esterification process, which results in the formation of N-n-Undecylgluconamide.
Applications De Recherche Scientifique
N-n-Undecylgluconamide has been studied for its potential applications in various fields such as medicine, food science, and agriculture. In medicine, it has been found to have antimicrobial properties and has been used as a component in wound dressings. In food science, it has been used as an emulsifier and stabilizer in food products. In agriculture, it has been studied for its potential as a biopesticide.
Propriétés
Numéro CAS |
104883-69-4 |
|---|---|
Nom du produit |
N-n-Undecylgluconamide |
Formule moléculaire |
C17H35NO6 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-undecylhexanamide |
InChI |
InChI=1S/C17H35NO6/c1-2-3-4-5-6-7-8-9-10-11-18-17(24)16(23)15(22)14(21)13(20)12-19/h13-16,19-23H,2-12H2,1H3,(H,18,24)/t13-,14-,15+,16-/m1/s1 |
Clé InChI |
SALJKOPFFFXOQN-LVQVYYBASA-N |
SMILES isomérique |
CCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Synonymes |
N-n-undecyl-D-gluconamide N-n-undecylgluconamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



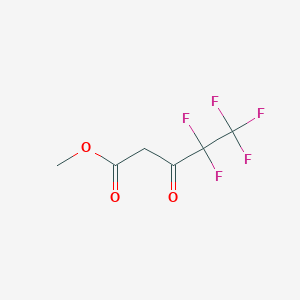
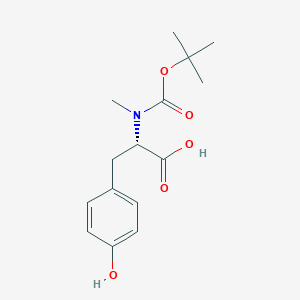
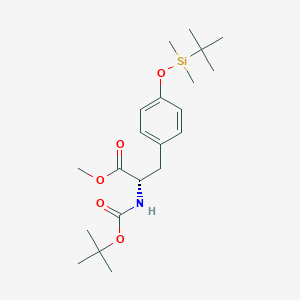
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
